Deuterium Labeling at the tert-Butoxy Position Provides 9 Da Mass Separation for Unambiguous LC-MS/MS Quantification
Evogliptin-d9 incorporates nine deuterium atoms at the tert-butoxy methyl groups (three CD3 groups), producing a molecular formula of C19H17D9F3N3O3 with a molecular weight of 410.48 g/mol, compared to unlabeled evogliptin (C19H26F3N3O3, 401.47 g/mol), a mass difference of +9 Da . This mass shift ensures that the isotopic cluster of evogliptin-d9 does not overlap with the [M+H]+ isotopic envelope of unlabeled evogliptin, eliminating cross-talk interference at the MS detector [1]. In a validated LC-MS/MS method for evogliptin quantification in human plasma, evogliptin-d9 was employed as the internal standard with an isocratic mobile phase of 5 mM ammonium formate buffer and acetonitrile (70:30, v/v), achieving baseline chromatographic separation from matrix components with retention time variability ≤2% between runs [2]. The deuterated internal standard enables precise quantitation across the calibration range required for regulatory bioequivalence and pharmacokinetic studies [3].
| Evidence Dimension | Molecular weight and mass spectrometric differentiation |
|---|---|
| Target Compound Data | m/z 410.48 (M) or m/z 411.5 ([M+H]+) |
| Comparator Or Baseline | Unlabeled evogliptin: m/z 401.47 (M) or m/z 402.5 ([M+H]+) |
| Quantified Difference | Δ 9 Da (nine deuterium atoms) |
| Conditions | High-resolution or triple quadrupole mass spectrometry; LC mobile phase: 5 mM ammonium formate / acetonitrile (70:30, v/v) under isocratic conditions |
Why This Matters
The 9 Da mass difference eliminates isotopic overlap between analyte and internal standard, a prerequisite for accurate quantitation in regulated bioanalysis under FDA and ICH M10 guidelines.
- [1] Evogliptin-d9 (DA-1229-d9) Product Page. MedChemExpress. View Source
- [2] Shim JH. Bioanalytical Method for Evogliptin Quantitation Using Evogliptin-d9 as Internal Standard. View Source
- [3] Innovative Approaches in Analytical Method Development and Validation for Evogliptin Tartrate. JPTCP, 2025. View Source
